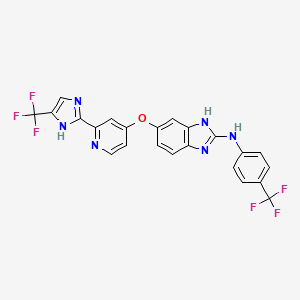![molecular formula C27H37Cl3N8O4 B1149966 methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBB1007 trihydrochloride is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). It has an inhibitory concentration (IC50) value of 5.27 micromolar for human LSD1. This compound is known for its ability to block LSD1-mediated demethylation of histone H3 lysine 4 dimethyl (H3K4Me2) and histone H3 lysine 4 monomethyl (H3K4Me) without affecting other methylation states or activities of other demethylases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBB1007 trihydrochloride involves the formation of an amidino-guanidinium structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of appropriate guanidine derivatives with amidine compounds under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of CBB1007 trihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the trihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
CBB1007 trihydrochloride primarily undergoes inhibition reactions with LSD1. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its specific biological activity .
Common Reagents and Conditions
The compound is used in biological assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. The typical conditions involve maintaining the compound in a cell-permeable form to ensure effective inhibition of LSD1 .
Major Products Formed
The major product formed from the interaction of CBB1007 trihydrochloride with LSD1 is the inhibition of LSD1 activity, leading to increased levels of H3K4Me2 and H3K4Me in cells .
Scientific Research Applications
CBB1007 trihydrochloride has several scientific research applications, including:
Epigenetics: It is used to study the role of LSD1 in histone demethylation and gene regulation.
Cancer Research: The compound has shown potential in selectively targeting cancer cells with pluripotent stem cell properties, making it a valuable tool in cancer therapy research.
Neuroscience: It is used to investigate the epigenetic regulation of neuronal genes and its impact on neural development and function.
Drug Development: CBB1007 trihydrochloride serves as a lead compound for developing new LSD1 inhibitors with improved efficacy and selectivity
Mechanism of Action
CBB1007 trihydrochloride exerts its effects by selectively inhibiting LSD1, a histone demethylase involved in the removal of methyl groups from H3K4Me2 and H3K4Me. By blocking LSD1 activity, the compound increases the levels of these methylation marks, leading to changes in gene expression. This inhibition is reversible and substrate-competitive, meaning that CBB1007 trihydrochloride competes with the natural substrate of LSD1 for binding to the enzyme .
Comparison with Similar Compounds
CBB1007 trihydrochloride is unique due to its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:
ORY-1001: Another LSD1 inhibitor with a different chemical structure but similar inhibitory activity.
GSK2879552: A potent LSD1 inhibitor used in clinical trials for cancer therapy.
SP2509: An LSD1 inhibitor with a distinct mechanism of action compared to CBB1007 trihydrochloride
These compounds share the common feature of targeting LSD1 but differ in their chemical structures, selectivity, and potential therapeutic applications.
Properties
Molecular Formula |
C27H37Cl3N8O4 |
|---|---|
Molecular Weight |
643.99 |
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride |
InChI |
InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





